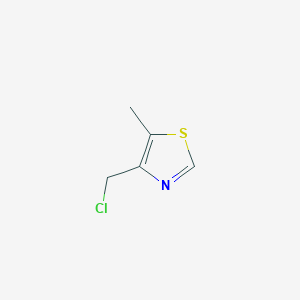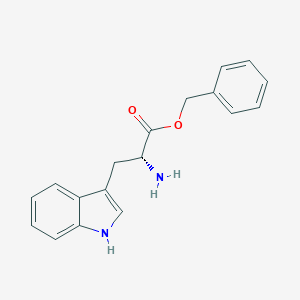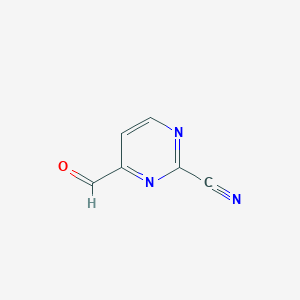
4-Formylpyrimidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Formylpyrimidine-2-carbonitrile is a chemical species that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (DNA and RNA). Although the provided papers do not directly discuss 4-Formylpyrimidine-2-carbonitrile, they do provide insights into the chemistry of related pyrimidine derivatives, which can be useful in understanding the behavior and properties of 4-Formylpyrimidine-2-carbonitrile.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. The first paper discusses a one-step synthesis of aminopyrimidines from benzopyrans, which are related to pyrimidine derivatives. The synthesis involves the loss of benzonitrile from the C2 position of the pyrimidine ring, which could be relevant when considering the synthesis of 4-Formylpyrimidine-2-carbonitrile .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. The first paper provides computational studies, including semiempirical and ab initio calculations, which suggest a distorted geometry for the synthesized aminopyrimidines, indicating that the rings are not coplanar . This information could be extrapolated to 4-Formylpyrimidine-2-carbonitrile, suggesting that it may also exhibit a non-planar structure.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can vary depending on the substituents attached to the ring. The first paper does not provide specific reactions for 4-Formylpyrimidine-2-carbonitrile, but the synthesis of related compounds suggests that the pyrimidine ring can undergo transformations such as the loss of benzonitrile . This could imply that 4-Formylpyrimidine-2-carbonitrile may participate in similar reactions where the formyl group could be involved in condensation or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and substituents. The second paper discusses the structural, spectroscopic, and optical properties of a chlorinated nitropyridine derivative, which provides insights into the behavior of pyrimidine derivatives in the solid state and in solution . While the paper does not directly address 4-Formylpyrimidine-2-carbonitrile, the methods and findings could be relevant for studying its properties, such as crystallization behavior, spectroscopic characteristics, and solvency effects on emission spectra.
科学的研究の応用
Synthesis of Pyrimidine Derivatives
4-Formylpyrimidine-2-carbonitrile plays a crucial role in the synthesis of pyrimidine derivatives. Studies have demonstrated various methods to synthesize these derivatives, which are significant in pharmaceutical research due to their potential biological activities. For instance, a study showed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot reaction, using 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which displayed antibacterial activity (Rostamizadeh et al., 2013). Additionally, novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives were synthesized for potential applications in drug development (Aryan, Nojavan, & Sadeghi, 2015).
Green Chemistry Approaches
Recent research has focused on developing eco-friendly and efficient methodologies for synthesizing pyrimidine derivatives. A notable example is the use of microwave-assisted synthetic schemes for preparing Schiff base congeners of pyrimidine nuclei, which are notable for their pharmacological activities, such as antimicrobial and anticancer properties (Karati, Mahadik, & Kumar, 2022).
Antimicrobial Applications
Several studies have synthesized pyrimidine derivatives to explore their antimicrobial properties. For example, substituted-N-(5-cyanopyrimidin-4yl)benzamides, derived from 4-aminopyrimidine-5-carbonitrile, showed notable anti-microbial activities (Lavanya et al., 2010). Additionally, novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles were synthesized as potential antimicrobial agents, displaying marked antibacterial activity, particularly against Gram-positive bacteria (Al-Abdullah et al., 2011).
Antitubercular Agents
Research into antitubercular agents has also incorporated the use of pyrimidine-5-carbonitrile derivatives. A study focusing on the synthesis of fluoro-rich pyrimidine-5-carbonitriles evaluated their activity against Mycobacterium tuberculosis, revealing that some compounds demonstrated promising activity against this pathogen (Kapadiya et al., 2022).
Antioxidant and Antitumor Evaluations
Pyrimidine derivatives have been studied for their antioxidant and antitumor activities. For instance, novel pyrimidine-containing heterocycles synthesized from 4-(benzo[d][1,3]dioxol-5-yl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile showed potent antioxidant activity (Salem & Errayes, 2016). Additionally, novel pyrimidinone derivatives displayed promising anticancer activity against various cancer cell lines (Taher & Helwa, 2012).
特性
IUPAC Name |
4-formylpyrimidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBODRILYHJIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylpyrimidine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

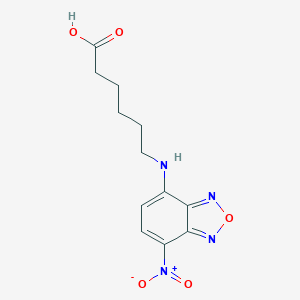
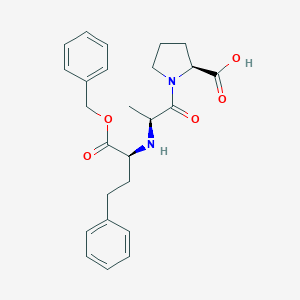
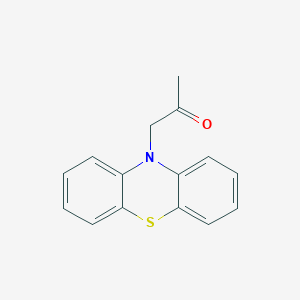
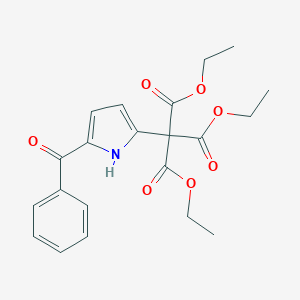
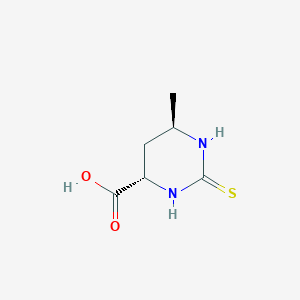
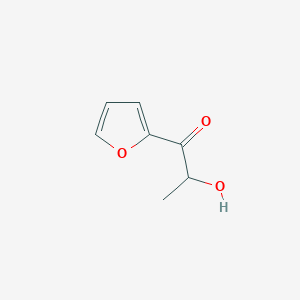
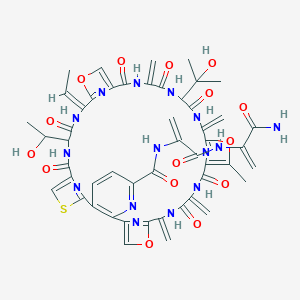
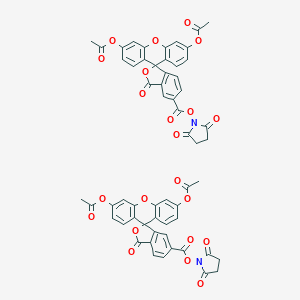
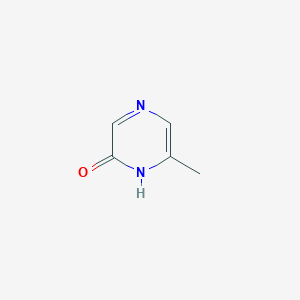
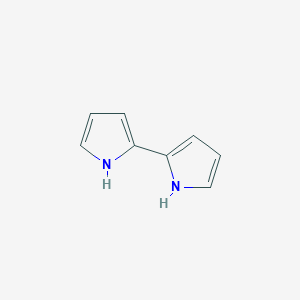
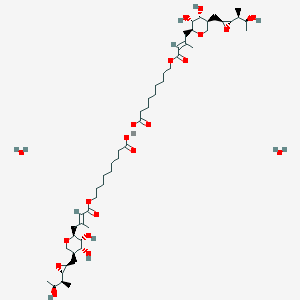
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
